molecular formula C17H16N2O2S B5855647 N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide

Katalognummer B5855647
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: QTDBIVQSXKFBOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide, commonly known as CM-272, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a member of the thiosemicarbazone family of compounds that exhibit potent anti-cancer and anti-viral activities.

Wirkmechanismus

The mechanism of action of CM-272 involves the inhibition of ribonucleotide reductase (RNR), an enzyme that is essential for DNA synthesis and repair. CM-272 binds to the active site of RNR and prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby inhibiting DNA synthesis. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
CM-272 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit tumor growth in mouse models of breast and lung cancer. In addition, CM-272 has been shown to inhibit viral replication by targeting the viral polymerase.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using CM-272 in lab experiments is its potent anti-cancer and anti-viral activity. It is also relatively easy to synthesize and purify. However, one limitation of using CM-272 is its potential toxicity, as it has been reported to induce liver toxicity in animal studies. Therefore, careful dose optimization and toxicity studies are necessary before using CM-272 in clinical trials.

Zukünftige Richtungen

There are several future directions for the development of CM-272. One direction is to optimize the synthesis and purification of the compound to improve its yield and purity. Another direction is to investigate the potential of CM-272 as a combination therapy with other anti-cancer drugs. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of CM-272 in animal models and humans. Finally, the potential of CM-272 as an anti-viral agent needs to be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, CM-272 is a promising small molecule inhibitor that exhibits potent anti-cancer and anti-viral activities. Its mechanism of action involves the inhibition of ribonucleotide reductase, leading to the accumulation of DNA damage and apoptosis in cancer cells. CM-272 has several advantages and limitations for lab experiments, and there are several future directions for its development. Further studies are needed to determine the potential of CM-272 as a therapeutic agent for various diseases.

Synthesemethoden

The synthesis of CM-272 involves the reaction of 4-acetylphenylhydrazine with 2-methylbenzoyl isothiocyanate in the presence of a base. The product is then purified by column chromatography to obtain the final compound. The synthesis of CM-272 has been reported in several research articles, and the purity and yield of the compound have been optimized.

Wissenschaftliche Forschungsanwendungen

CM-272 has been extensively studied for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CM-272 has also been reported to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. Additionally, CM-272 has been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and Zika virus.

Eigenschaften

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-5-3-4-6-15(11)16(21)19-17(22)18-14-9-7-13(8-10-14)12(2)20/h3-10H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDBIVQSXKFBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-acetylphenyl)carbamothioyl]-2-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.